Phenanthrene-4,5-dicarboxylic acid

概要

説明

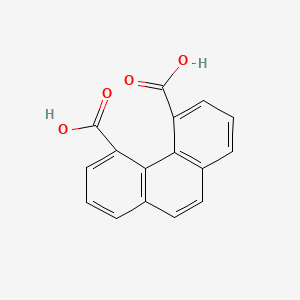

Phenanthrene-4,5-dicarboxylic acid is an organic compound with the chemical formula C16H10O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 4 and 5 positions of the phenanthrene ring system

準備方法

Synthetic Routes and Reaction Conditions

Phenanthrene-4,5-dicarboxylic acid can be synthesized through the oxidation of phenanthrene. One common method involves the use of potassium dichromate and hydrochloric acid, which oxidizes phenanthrene to form this compound . The reaction typically requires controlled conditions to ensure the selective oxidation of the desired positions on the phenanthrene ring.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biotransformation methods using microorganisms such as fungi and bacteria have been explored for the production of this compound from phenanthrene .

化学反応の分析

Biodegradation Pathway Reactions

Phenanthrene-4,5-dicarboxylic acid is central to microbial pyrene degradation. Key enzymatic steps include:

This pathway is conserved in Mycobacterium spp. (e.g., strain KMS, PYR-1) and enables bacterial utilization of pyrene as a carbon source .

Chemical Reactivity in Synthetic Contexts

The compound undergoes characteristic reactions of aromatic dicarboxylic acids:

Oxidation

-

Reagents : KMnO₄, K₂Cr₂O₇/HCl

-

Products : Quinones (via decarboxylative oxidation) and hydroxylated derivatives .

-

Conditions : Aqueous acidic or alkaline media at elevated temperatures (80–100°C) .

Reduction

-

Reagents : LiAlH₄, NaBH₄

-

Products : 4,5-Bis(hydroxymethyl)phenanthrene (reduction of -COOH to -CH₂OH) .

-

Kinetics : Complete reduction requires >12 hours under anhydrous conditions .

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-2 and C-7 positions.

-

Halogenation : Cl₂/FeCl₃ yields mono- or di-chlorinated derivatives.

Hydration and Cannizzaro Reaction

While not directly observed for the dicarboxylic acid, its dialdehyde analog exhibits:

-

Hydration : Forms a cyclic hydrate (cis–trans mixture) in aqueous solution with a rate coefficient at 25°C .

-

Intramolecular Cannizzaro Reaction : In 70% dioxane-water, the dialdehyde undergoes base-catalyzed disproportionation to yield phenanthrene-4-carboxylic acid and 4-hydroxymethylphenanthrene .

Degradation in Mixed PAH Systems

In PAH mixtures (e.g., pyrene + phenanthrene):

-

Antagonistic degradation observed in Mycobacterium strains due to pathway interference .

-

Metabolite profiling reveals shunt products (e.g., 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid) via alternative ring cleavage .

Structural and Kinetic Data

Environmental and Industrial Relevance

科学的研究の応用

Environmental Applications

Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

Phenanthrene-4,5-dicarboxylic acid plays a crucial role in the microbial degradation of PAHs like pyrene. Microorganisms such as Mycobacterium sp. utilize this compound as an intermediate in their metabolic pathways. The degradation process typically involves:

- Initial Dioxygenation : Pyrene is oxidized to form diols.

- Formation of this compound : Through ortho-cleavage mechanisms.

- Further Metabolism : This compound can be further metabolized into simpler compounds that can be utilized for energy by the microorganisms .

This pathway is essential for bioremediation efforts aimed at cleaning up PAH-contaminated environments.

Biological Applications

Metabolic Pathways

Research has shown that this compound is involved in significant biochemical pathways related to the degradation of complex hydrocarbons. Its presence triggers enzymatic reactions that facilitate the breakdown of PAHs:

- Enzymatic Interactions : The compound interacts with dioxygenases and dehydrogenases, which catalyze its conversion into other metabolites .

- Environmental Monitoring : The detection of phenanthrene-4,5-dicarboxylic acid in environmental samples can indicate ongoing microbial activity in degrading phenanthrene .

Industrial Applications

Material Science

Recent studies have explored the potential use of this compound as a precursor for developing new materials:

- Porous Organic Frameworks (POFs) : Research indicates that this compound could be utilized to synthesize POFs with applications in gas storage and separation technologies .

Dyes and Pigments Production

this compound is also investigated for its utility in producing dyes and pigments due to its chemical structure and reactivity .

Case Studies

- Microbial Degradation Studies : A study focused on Mycobacterium sp. strain AP1 demonstrated that this bacterium could effectively utilize phenanthrene as a carbon source through its metabolic pathways involving phenanthrene-4,5-dicarboxylic acid .

- Environmental Remediation Projects : Research has highlighted the role of phenanthrene-4,5-dicarboxylic acid as a marker for monitoring bioremediation processes in contaminated sites. Its presence correlates with microbial activity aimed at detoxifying PAHs .

作用機序

The mechanism of action of phenanthrene-4,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biodegradation processes, the compound is metabolized by microorganisms through enzymatic reactions. Dioxygenase enzymes initially oxidize the benzene ring to form cis-dihydrodiols, which are further dehydrogenated to form dihydroxylated intermediates . These intermediates can then be metabolized via catechols to carbon dioxide and water, completing the degradation pathway.

類似化合物との比較

Phenanthrene-4,5-dicarboxylic acid can be compared with other similar compounds, such as:

Pyrene-4,5-dione: Another oxidation product of polycyclic aromatic hydrocarbons, which shares similar chemical properties and biodegradation pathways.

Phenanthrene-4-carboxylic acid: A mono-carboxylic acid derivative of phenanthrene, which has different reactivity and applications compared to the dicarboxylic acid.

4-Phenanthroic acid: Another related compound with distinct chemical and biological properties.

生物活性

Phenanthrene-4,5-dicarboxylic acid (PDA) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its biological activity, particularly in the context of microbial degradation and potential environmental applications. This article explores the compound's biological activity, mechanisms of action, and its role in biodegradation processes.

Chemical Structure and Properties

This compound has the chemical formula and features two carboxylic acid groups at the 4 and 5 positions of the phenanthrene ring system. Its molecular weight is approximately 266.25 g/mol, with a melting point ranging from 244°C to 246°C.

Target Enzymes

PDA primarily interacts with ring-hydroxylating dioxygenases (RHDs) , enzymes crucial for the oxidation of aromatic compounds. The initial reaction involves the conversion of phenanthrene into PDA through dioxygenation at the C-4 and C-5 positions. This transformation is essential for further degradation pathways that lead to less toxic metabolites.

Biochemical Pathways

The degradation of PDA occurs through two main pathways:

- 4-Phenanthrenecarboxylic Acid Pathway : Involves further oxidation and breakdown into simpler compounds.

- 5-Hydroxy-4-Phenanthrenecarboxylic Acid Pathway : This pathway also leads to the formation of less complex molecules suitable for microbial metabolism .

Biological Activity in Microbial Degradation

PDA plays a significant role in the biodegradation of PAHs, particularly pyrene. Certain bacteria, such as Mycobacterium and Rhodococcus species, utilize PDA as a metabolic intermediate. These microorganisms can degrade pyrene using PDA as a sole carbon source, demonstrating its importance in bioremediation processes .

Case Study: Sphingobium yanoikuyae SJTF8

A notable study investigated Sphingobium yanoikuyae SJTF8, which exhibits high efficiency in degrading phenanthrene and its derivatives under various stress conditions. The strain was able to completely degrade 250 mg/L of phenanthrene within 48 hours, even in the presence of heavy metals like zinc and cadmium . The genomic analysis revealed plasmids containing genes responsible for PAH degradation and heavy metal tolerance, highlighting the adaptability of this strain in contaminated environments.

Cellular Effects

PDA influences several cellular processes in bacteria capable of degrading PAHs:

- Enzymatic Reactions : It triggers specific enzymatic pathways that facilitate pyrene breakdown.

- Metabolic Intermediates : The presence of PDA leads to the formation of various intermediates that are crucial for cellular metabolism and energy production.

Research Findings and Data Tables

Research has shown that PDA not only serves as a metabolic intermediate but also participates in various biochemical reactions that enhance microbial degradation capabilities. Below is a summary table highlighting key findings from studies on PDA:

特性

IUPAC Name |

phenanthrene-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGXPRCIICFJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203055 | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-82-8 | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Phenanthrenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Phenanthrene-4,5-dicarboxylic acid in environmental science?

A: this compound serves as a key intermediate in the microbial breakdown of pyrene. [, , , ] Several bacterial species, particularly Mycobacterium, utilize this degradation pathway to utilize pyrene as a source of carbon and energy. [, ] Understanding the formation and further degradation of this compound is crucial for developing effective bioremediation strategies for PAH-contaminated environments.

Q2: How is this compound formed during pyrene degradation?

A: Research indicates that pyrene degradation in bacteria like Mycobacterium sp. strain KMS initiates with the oxidation of pyrene to cis-4,5-pyrene-dihydrodiol. [] This reaction is catalyzed by aromatic-ring-hydroxylating dioxygenase. Further enzymatic steps lead to the formation of this compound. [, ] This pathway highlights the complex enzymatic machinery employed by bacteria to break down this persistent pollutant.

Q3: Are there alternative pathways for this compound formation during pyrene degradation?

A: Studies on Mycobacterium sp. strain AP1 reveal a potential branching pathway where both central rings of pyrene are cleaved, leading to the formation of 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid alongside this compound. [, ] This finding indicates the diverse metabolic capabilities of bacteria in degrading pyrene.

Q4: What happens to this compound after its formation?

A: Research suggests that this compound is further decarboxylated to phenanthrene 4-carboxylic acid. [, ] This compound then enters the phthalic acid degradation pathway, leading to the complete mineralization of the pyrene molecule. []

Q5: What are the implications of understanding the entire pyrene degradation pathway, including the role of this compound?

A: A comprehensive understanding of this pathway, including the intermediates like this compound, can aid in developing targeted strategies for bioremediation. [] This knowledge could facilitate the optimization of environmental conditions to promote the growth and activity of pyrene-degrading bacteria, enhancing the biodegradation of this pollutant in contaminated sites.

Q6: What spectroscopic data is available for this compound?

A: While the provided research focuses primarily on the metabolic pathway, a study investigating the Schmidt reaction of constrained aromatic acids mentions the formation of phenanthrene-4,5-dicarboximide from this compound. [] This information suggests potential avenues for further spectroscopic characterization of the compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。